

geochemical processes involving iron carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron carbonate*

Cat. No.: *B13742331*

[Get Quote](#)

An In-depth Technical Guide on Geochemical Processes Involving **Iron Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (II) carbonate (FeCO_3), known mineralogically as siderite, is a significant component in a variety of geochemical systems. Its precipitation and dissolution are critical processes influencing the geochemistry of sedimentary environments, the corrosion of steel infrastructure, and the geological sequestration of carbon dioxide. An understanding of the fundamental geochemical processes involving **iron carbonate** is therefore crucial for researchers in geology, environmental science, and materials science, as well as for professionals in industries such as oil and gas, and carbon capture and storage. This guide provides a comprehensive overview of the formation, dissolution, and transformation of **iron carbonate**, with a focus on quantitative data, experimental methodologies, and the underlying reaction pathways.

Thermodynamic and Kinetic Data

The formation and dissolution of **iron carbonate** are governed by its thermodynamic stability and the kinetics of these processes. A compilation of key quantitative data is presented below to facilitate comparative analysis.

Thermodynamic Data for Siderite (FeCO_3)

The thermodynamic properties of siderite are crucial for predicting its stability under various geochemical conditions.

Property	Value	Conditions	Reference
Enthalpy of Formation (ΔH°_f)	$-752.0 \pm 1.2 \text{ kJ/mol}$	298.15 K (25 °C)	[Preis and Gamsjäger (2001) via [1]]
$-760.6 \pm 0.9 \text{ kJ/mol}$ (from oxides)	298.15 K (25 °C)	[2]	
$-750.6 \pm 1.1 \text{ kJ/mol}$	298.15 K (25 °C)	[3]	
Standard Molar Entropy (S°)	95.5 J/(mol·K)	298.15 K (25 °C)	[Robie et al. (1984) via [1]]
105.0 J/(mol·K)	298.15 K (25 °C)	[Robie et al. (1978) via [1]]	
Gibbs Free Energy of Formation (ΔG°_f)	$-1171.5 \pm 3.0 \text{ kJ/mol}$ (for Chukanovite)	25 °C	[4]

Note: Discrepancies in thermodynamic data can arise from different experimental methods and sample purities.

Solubility Product (K_{sp}) of Iron Carbonate

The solubility of siderite is a key parameter in predicting its precipitation and dissolution.

Temperature (°C)	pK _{sp}	K _{sp} (mol ² /L ²)	Reference
25	-	3.13 x 10 ⁻¹¹	[5]
30	11.18	6.61 x 10 ⁻¹²	[Calculated from[6]]
40	11.49	3.24 x 10 ⁻¹²	[Calculated from[6]]
50	11.81	1.55 x 10 ⁻¹²	[Calculated from[6]]
60	12.12	7.59 x 10 ⁻¹³	[Calculated from[6]]
70	12.43	3.72 x 10 ⁻¹³	[Calculated from[6]]
80	12.74	1.82 x 10 ⁻¹³	[Calculated from[6]]

A unified expression for the solubility product (K_{sp} in mol²/L²) that accounts for both temperature (Tk in Kelvin) and ionic strength (I) is given by: $\log(K_{sp}) = -59.3498 - 0.041377Tk - 2.1963/Tk + 24.5724\log(Tk) + 2.518I^{0.5} - 0.657I$ [7]

Kinetics of Iron Carbonate Precipitation and Dissolution

The rates of precipitation and dissolution are critical for understanding the real-world behavior of **iron carbonate**.

Process	Rate Constant (k) / Activation Energy (Ea)	Conditions	Reference
Precipitation	Ea = 123 kJ/mol (Second-order model)	Temperature-ramped approach	[8]
	Ea = 108.3 kJ/mol	Surface reaction rate limited	[9]
	Ea = 53.8-123 kJ/mol	Temperature-ramped approach, various models	[10]
Dissolution	$k = 4.5 \times 10^{-9} \text{ mol cm}^{-2} \text{ s}^{-1}$	50 °C, 300 bar, acidic conditions	[11]
	$k = 4 \times 10^{-8} \text{ mol cm}^{-2} \text{ s}^{-1}$	75 °C, 300 bar, acidic conditions	[11]
	$k = 1.7 \times 10^{-7} \text{ mol cm}^{-2} \text{ s}^{-1}$	100 °C, 300 bar, acidic conditions	[11]
	Ea = 73 kJ/mol	50-100 °C, 300 bar, acidic conditions	[11]
	$pk(f) = pH - 0.0350^*T(^{\circ}\text{C}) + 0.695$	30-80 °C, pH 4-7	[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of **iron carbonate** geochemistry.

Protocol 1: Synthesis of Siderite Microspheres

This protocol describes the synthesis of siderite microspheres using a hydrothermal method. [12][13]

Materials:

- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Ascorbic acid (Vitamin C)
- Deionized water
- Teflon-lined stainless steel autoclave

Procedure:

- Solution A Preparation: Dissolve a specific amount of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ and ascorbic acid in deionized water. The ascorbic acid acts as an antioxidant to prevent the oxidation of Fe^{2+} .
[\[12\]](#)
- Solution B Preparation: Dissolve a stoichiometric amount of Na_2CO_3 in deionized water.
- Mixing: Add Solution B to Solution A under vigorous stirring to form a precipitate.
- Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 130 °C) for a specific duration (e.g., 4 hours).
[\[12\]](#)
- Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.
- Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) for several hours.
[\[13\]](#)

Protocol 2: Kinetic Study of Siderite Dissolution

This protocol outlines a method to study the dissolution kinetics of siderite in a controlled laboratory setting.
[\[14\]](#)

Apparatus:

- High-pressure, high-temperature autoclave equipped with a sampling system.
- pH meter and temperature controller.
- Analytical instrument for measuring aqueous iron concentration (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

Procedure:

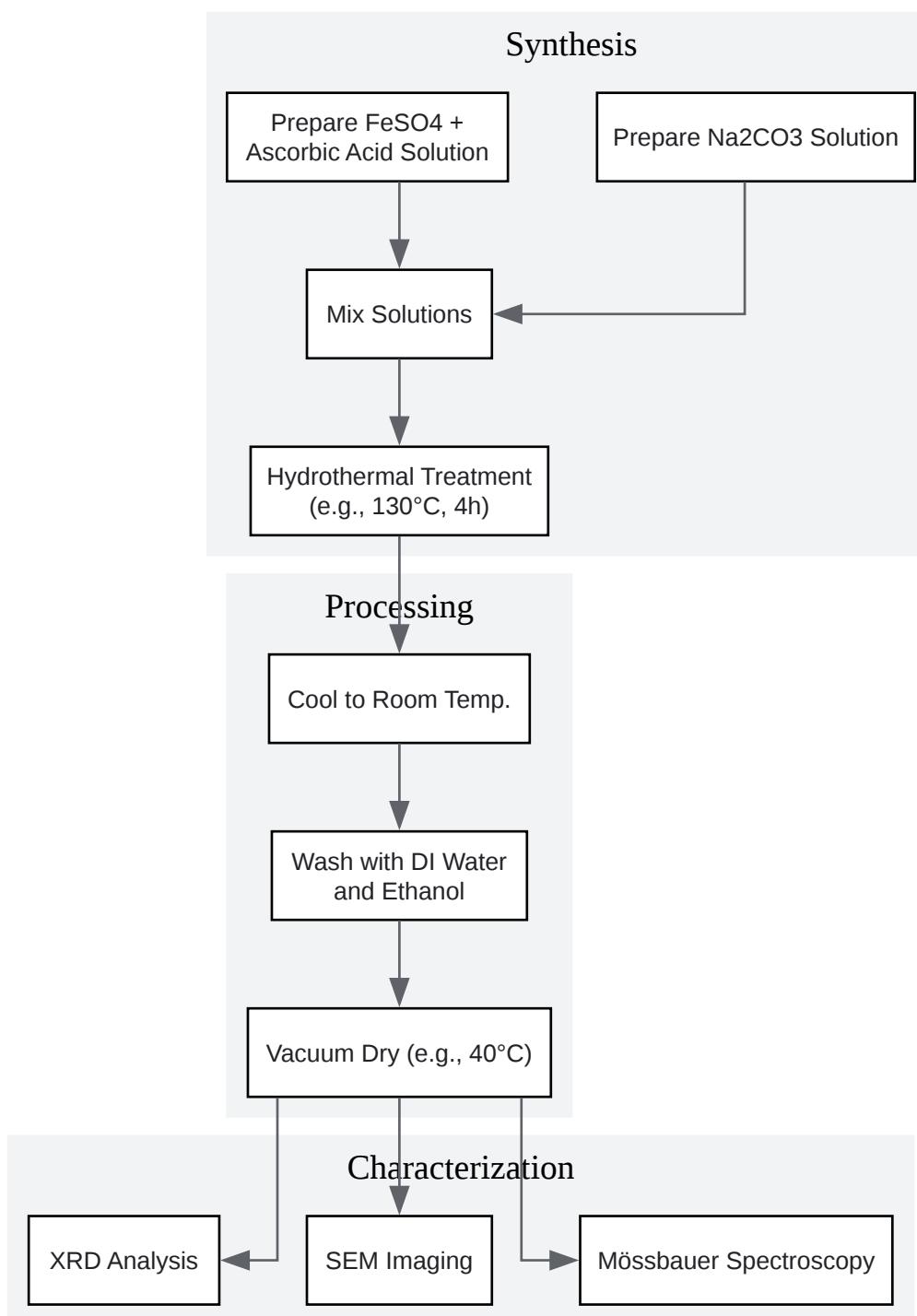
- Sample Preparation: Place a known mass of synthetic or natural siderite crystals of a specific size fraction into the autoclave.
- Solution Preparation: Prepare the desired dissolution medium (e.g., 0.1 M HCl) and deaerate it to remove dissolved oxygen.[\[14\]](#)
- Experiment Initiation: Introduce the deaerated solution into the autoclave. Pressurize the system (e.g., to 300 bar) and bring it to the desired temperature (e.g., 50, 75, or 100 °C).[\[14\]](#)
- Sampling: At regular time intervals, withdraw aqueous samples from the autoclave through the sampling system.
- Analysis: Immediately analyze the collected samples for dissolved iron concentration and pH.
- Data Analysis: Plot the concentration of dissolved iron as a function of time to determine the dissolution rate. The dissolution rate constant can be calculated based on the change in concentration over time and the surface area of the siderite sample.

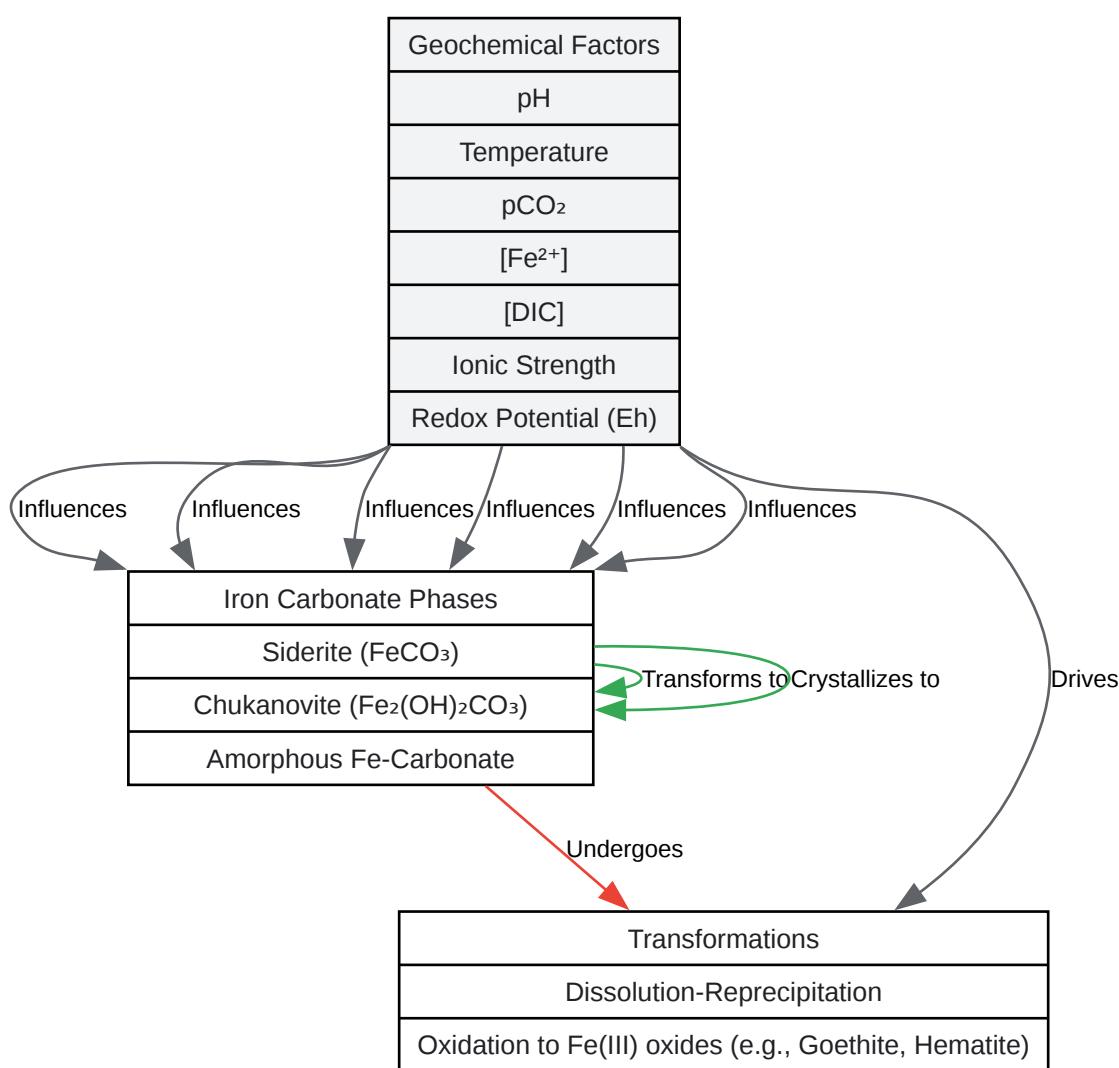
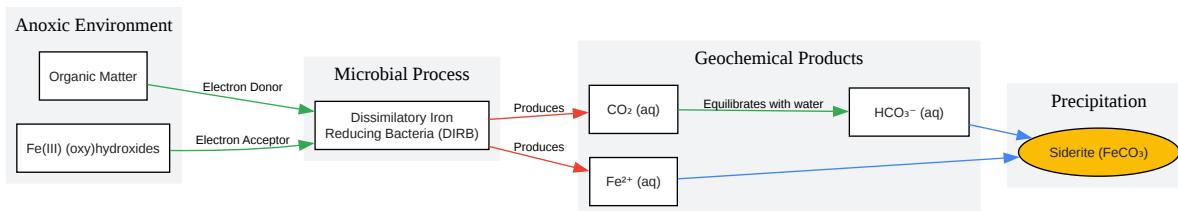
Protocol 3: Characterization of Iron Carbonate

X-ray Diffraction (XRD):

- Sample Preparation: Grind a small amount of the dried **iron carbonate** sample into a fine powder using an agate mortar and pestle.
- Mounting: Mount the powdered sample onto a sample holder.

- Data Acquisition: Place the sample holder in the XRD instrument. Set the instrument parameters (e.g., 2θ range, step size, and scan speed) and acquire the diffraction pattern.
- Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the PDF database).[15]


Mössbauer Spectroscopy:



- Sample Preparation: For transmission Mössbauer spectroscopy, a thin, uniform layer of the powdered sample is required. The sample is typically mixed with an inert binder and pressed into a pellet. For studies of mineral transformations in soils, ^{57}Fe -labeled minerals can be synthesized and mixed with the soil matrix.[16][17]
- Data Acquisition: The sample is placed in a cryostat to control the temperature (measurements are often performed at low temperatures, e.g., 77 K or 5 K, to resolve magnetic hyperfine splitting).[17][18] The sample is then exposed to a gamma-ray source (typically ^{57}Co), and the transmitted or scattered gamma rays are detected as a function of the source velocity.[19]
- Analysis: The resulting Mössbauer spectrum is fitted with a series of Lorentzian doublets and/or sextets. The fitting parameters, including isomer shift, quadrupole splitting, and hyperfine magnetic field, provide information about the oxidation state (Fe^{2+} vs. Fe^{3+}), coordination environment, and magnetic properties of the iron atoms in the sample.[18][20]

Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving **iron carbonate** can aid in understanding the system's dynamics.

Experimental Workflow for Siderite Synthesis and Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental determination of siderite stability and appl... [degruyterbrill.com]
- 2. Experimental determination of siderite stability and appl... [degruyterbrill.com]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. researchgate.net [researchgate.net]
- 5. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 6. Solubility of iron(II) carbonate at temperatures between 30 and 80 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. Ferrous carbonate precipitation kinetics: A temperature ramped approach - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. esrf.fr [esrf.fr]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Approach for Investigating Iron Mineral Transformations in Soils and Sediments Using ⁵⁷Fe-Labeled Minerals and ⁵⁷Fe Mössbauer Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mössbauer Spectroscopy [serc.carleton.edu]
- 19. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- To cite this document: BenchChem. [geochemical processes involving iron carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13742331#geochemical-processes-involving-iron-carbonate\]](https://www.benchchem.com/product/b13742331#geochemical-processes-involving-iron-carbonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com